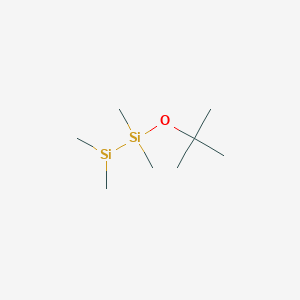
CID 12974502
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 12974502” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 12974502 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound. Commonly, organic synthesis techniques such as condensation reactions, cyclization, and functional group transformations are employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 12974502 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical and physical properties.
Scientific Research Applications
CID 12974502 has a wide range of scientific research applications across multiple disciplines:
Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the development of new chemical entities and materials.
Biology: The compound may be utilized in biochemical assays and studies to investigate its effects on biological systems.
Medicine: Research into the potential therapeutic applications of this compound includes its use in drug discovery and development.
Industry: The compound’s unique properties make it valuable in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 12974502 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include enzymes, receptors, and other biomolecules that play critical roles in cellular processes.
Conclusion
This compound is a compound of significant interest in scientific research and industrial applications Its unique chemical properties and potential for various reactions make it a valuable entity in the fields of chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C8H21OSi2 |
|---|---|
Molecular Weight |
189.42 g/mol |
InChI |
InChI=1S/C8H21OSi2/c1-8(2,3)9-11(6,7)10(4)5/h1-7H3 |
InChI Key |
LYOLLUKYAYTMSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](C)(C)[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















